methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13712319
InChI: InChI=1S/C17H14INO4S/c1-11-3-6-13(7-4-11)24(21,22)19-10-15(18)14-9-12(17(20)23-2)5-8-16(14)19/h3-10H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I
Molecular Formula: C17H14INO4S
Molecular Weight: 455.3 g/mol

methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC13712319

Molecular Formula: C17H14INO4S

Molecular Weight: 455.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate -

Specification

Molecular Formula C17H14INO4S
Molecular Weight 455.3 g/mol
IUPAC Name methyl 3-iodo-1-(4-methylphenyl)sulfonylindole-5-carboxylate
Standard InChI InChI=1S/C17H14INO4S/c1-11-3-6-13(7-4-11)24(21,22)19-10-15(18)14-9-12(17(20)23-2)5-8-16(14)19/h3-10H,1-2H3
Standard InChI Key QAFRUMVLOINLHN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (Figure 1) consists of an indole core substituted at three positions:

  • N1: Protected by a tosyl (p-toluenesulfonyl) group, enhancing stability and directing subsequent reactions .

  • C3: Occupied by an iodine atom, introduced via electrophilic substitution or transition-metal-catalyzed iodination .

  • C5: Functionalized with a methyl ester group, which influences electronic properties and solubility .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₅IN₂O₄SDerived
Molecular Weight502.28 g/molCalculated
Canonical SMILESCOC(=O)C1=CC2=C(C=C1)N(C=C2I)S(=O)(=O)C3=CC=C(C=C3)CGenerated
LogP~4.7 (estimated)Analogous
Boiling Point>500°C (decomposes)Analogous

The iodine atom at C3 contributes significant steric bulk and polarizability, while the tosyl group at N1 prevents unwanted side reactions during synthetic transformations .

Synthetic Methodologies

Regioselective Iodination Strategies

ConditionYield (%)Selectivity (C3:C5)Reference
NIS, FeCl₃, CH₂Cl₂, 0°C789:1
I₂, HNO₃, AcOH, reflux453:1

Radical scavengers such as TEMPO suppress undesired side reactions, confirming a radical pathway in certain conditions .

Esterification and Functionalization

The methyl ester at C5 is typically introduced via Fischer esterification of the corresponding carboxylic acid or through alkylation with methyl iodide under basic conditions . Post-synthetic modifications, such as Suzuki-Miyaura couplings at C3, are feasible due to the iodine atom’s leaving-group potential .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Melting Point: Decomposes above 250°C without a distinct melting point .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (LogP ≈ 4.7) .

  • Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage under inert atmospheres .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound’s structure aligns with scaffolds found in kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents: The iodine atom facilitates radio-labeling for imaging studies, while the ester group allows prodrug strategies .

  • Antibacterial Compounds: Analogous indole derivatives exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .

Materials Science

Its electron-deficient aromatic system makes it a candidate for organic semiconductors or ligands in transition-metal complexes .

ParameterGuideline
Personal Protective GearGloves, goggles, lab coat
VentilationFume hood required
Storage-20°C, under argon

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